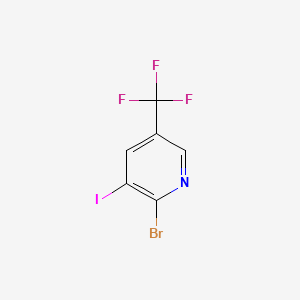

2-Bromo-3-iodo-5-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-iodo-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3IN/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZKOHHCEWRXBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673518 | |

| Record name | 2-Bromo-3-iodo-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214323-90-6 | |

| Record name | 2-Bromo-3-iodo-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-iodo-5-(trifluoromethyl)pyridine

This guide provides a detailed technical overview for the synthesis of 2-Bromo-3-iodo-5-(trifluoromethyl)pyridine, a key halogenated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and agrochemical research due to the unique electronic and steric properties conferred by the halogen and trifluoromethyl substituents, which can critically influence molecular interactions and metabolic stability.[1] This document is intended for researchers, chemists, and professionals in drug development, offering a narrative that combines established protocols with the underlying chemical principles that govern the experimental choices.

Strategic Analysis: Choosing a Reliable Synthetic Pathway

The synthesis of polysubstituted pyridines requires careful strategic planning to control regioselectivity. For the target molecule, this compound, two primary retrosynthetic approaches can be envisioned:

-

Direct C-H Functionalization: This approach would involve the direct iodination of a pre-existing 2-Bromo-5-(trifluoromethyl)pyridine scaffold. While attractive for its atom economy, direct C-H halogenation of pyridine rings, particularly at the C-3 position, can be challenging.[2] The pyridine ring is inherently electron-deficient, and the presence of two electron-withdrawing groups (bromo and trifluoromethyl) further deactivates the ring towards electrophilic substitution. While modern methods involving radical-based iodination or ring-opening/ring-closing sequences via Zincke imine intermediates have been developed, they often require specific and sometimes complex reaction conditions.[3][4][5][6]

-

Functional Group Interconversion via an Amino Precursor: A more classical and often more reliable strategy involves introducing the desired halogen pattern by leveraging the versatile chemistry of an amino-substituted pyridine. This route offers superior control over regiochemistry by converting a directing amino group into the target iodo substituent via a Sandmeyer-type reaction.[7][8] This guide will focus on this second, more robust approach, which proceeds through a well-defined sequence of nitration, reduction, and diazotization/iodination.

The chosen synthetic pathway begins with the commercially available starting material, 2-Bromo-5-(trifluoromethyl)pyridine.[9]

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthetic Protocol

This section outlines the multi-step synthesis, providing both the procedural details and the chemical rationale for each transformation.

Step 1: Nitration of 2-Bromo-5-(trifluoromethyl)pyridine

The initial step involves the regioselective nitration of 2-Bromo-5-(trifluoromethyl)pyridine to introduce a nitro group at the C-3 position, yielding 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine.

-

Causality of Experimental Choice: The pyridine ring is deactivated by the bromo and trifluoromethyl substituents. Therefore, strong nitrating conditions (a mixture of nitric and sulfuric acids) are required. The directing effects of the existing substituents favor substitution at the C-3 position. The nitrogen atom of the pyridine ring will be protonated under these strongly acidic conditions, further influencing the regiochemical outcome.

Experimental Protocol:

-

To a stirred solution of concentrated sulfuric acid, cool the mixture to 0-5°C using an ice bath.

-

Slowly add 2-Bromo-5-(trifluoromethyl)pyridine to the cold sulfuric acid.

-

Add a nitrating mixture (e.g., a combination of nitric acid and sulfuric acid) dropwise, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature until analysis (e.g., by TLC or LC-MS) indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice and neutralize the solution with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the product.

-

Filter the solid product, wash with water, and dry under vacuum. The crude product can be purified by recrystallization or column chromatography.

Step 2: Reduction of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine

The nitro group is a versatile precursor to an amine. This step converts 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine to 2-Bromo-3-amino-5-(trifluoromethyl)pyridine.

-

Causality of Experimental Choice: Several methods can achieve this reduction. Catalytic hydrogenation (e.g., H₂ with Pd/C) is clean and efficient. Alternatively, metal-acid systems like tin(II) chloride (SnCl₂) in hydrochloric acid are highly effective for reducing nitroarenes.[10] The choice of method may depend on laboratory equipment availability and substrate compatibility.

Experimental Protocol (using SnCl₂):

-

Suspend 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine in a suitable solvent such as ethanol or ethyl acetate.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

-

Heat the mixture at reflux until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and neutralize it carefully with a concentrated base (e.g., NaOH solution) until the solution is alkaline.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude amine by column chromatography on silica gel to yield pure 2-Bromo-3-amino-5-(trifluoromethyl)pyridine.[10]

Step 3: Sandmeyer Reaction: Synthesis of this compound

This final step is a Sandmeyer-type transformation that converts the C-3 amino group into the target iodo group. The reaction proceeds via the formation of a diazonium salt intermediate, which is then displaced by an iodide nucleophile.[7][11]

-

Causality of Experimental Choice: The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities, including halogens.[8] The formation of the diazonium salt under cold, acidic conditions is critical to prevent premature decomposition. The subsequent introduction of an iodide source, such as potassium iodide (KI), leads to the displacement of the diazonium group and the formation of the C-I bond.

Caption: Workflow for the Sandmeyer Iodination Reaction.

Experimental Protocol:

-

Dissolve 2-Bromo-3-amino-5-(trifluoromethyl)pyridine in an aqueous acidic solution (e.g., sulfuric acid) and cool to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C. Stir for an additional 20-30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the KI solution. Vigorous evolution of nitrogen gas should be observed.

-

Allow the reaction mixture to warm to room temperature and stir until the gas evolution ceases.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with sodium thiosulfate solution (to remove any residual iodine), followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product by flash column chromatography to afford the final compound, this compound.

Data Summary and Validation

The success of each synthetic step must be validated through rigorous in-process controls and characterization of the isolated products.

| Step | Transformation | Key Reagents | Typical Conditions | Self-Validating System (Characterization) |

| 1 | Nitration | 2-Bromo-5-(trifluoromethyl)pyridine, HNO₃, H₂SO₄ | 0-10°C | ¹H NMR, ¹³C NMR, Mass Spectrometry to confirm regiochemistry and mass of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine. |

| 2 | Reduction | 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine, SnCl₂·2H₂O, HCl | Reflux | Disappearance of nitro group signal and appearance of amine protons in ¹H NMR. Mass Spectrometry to confirm mass of 2-Bromo-3-amino-5-(trifluoromethyl)pyridine.[10] |

| 3 | Sandmeyer Iodination | 2-Bromo-3-amino-5-(trifluoromethyl)pyridine, NaNO₂, H₂SO₄, KI | 0-5°C then RT | Final product confirmation via ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the exact mass and isotopic pattern of this compound. |

Conclusion

The synthesis of this compound is most reliably achieved through a three-step sequence involving nitration, reduction, and a Sandmeyer reaction, starting from 2-Bromo-5-(trifluoromethyl)pyridine. This method provides excellent regiochemical control, culminating in the desired product. Each step employs well-established chemical transformations, ensuring a reproducible and scalable protocol for researchers in the fields of pharmaceutical and agrochemical development. The protocols described herein are self-validating, with clear checkpoints for characterization to ensure the integrity of intermediates and the final compound.

References

- The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. Available at: [Link]. This paper discusses radical-based C-H iodination protocols for various nitrogen-containing heterocycles.

- Deaminative chlorination of aminoheterocycles. Nature. Available at: [Link].

- Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. Available at: [Link].

- Halogenation of the 3-position of pyridines through Zincke imine intermediates | Request PDF. ResearchGate. Available at: [Link].

- Sandmeyer reaction. Wikipedia. Available at: [Link].

- The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. SciSpace. Available at: [Link].

- Selective C–H Iodination of (Hetero)arenes. Organic Letters. Available at: [Link].

- 3-Aminopyridine. Pipzine Chemicals. Available at: [Link]. This provides general context on the synthesis of aminopyridines.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link].

- The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications (RSC Publishing). Available at: [Link].

- Halogenation of the 3-position of pyridines through Zincke imine intermediates. National Center for Biotechnology Information. Available at: [Link].

- Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link].

- A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. Available at: [Link].

- 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]. A preprint of the work on 3-selective halogenation, providing early access to the research.

- Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]. A resource detailing the mechanism and scope of the Sandmeyer reaction.

- Sandmeyer Reaction. ResearchGate. Available at: [Link].

- 2-Bromo-5-iodo-3-(trifluoromethyl)pyridine-None. Thoreauchem. Available at: [Link]. A commercial listing for the target compound.

- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research. Available at: [Link]. This paper provides a relevant experimental procedure for the synthesis of a structurally similar compound.

- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine. Google Patents. Available at: .

- 2-Bromo-5-iodopyridine | C5H3BrIN | CID 4738271. PubChem. Available at: [Link].

- Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. Available at: [Link].

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-溴-5-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Sandmeyer Reaction [organic-chemistry.org]

An In-depth Technical Guide to 2-Bromo-3-iodo-5-(trifluoromethyl)pyridine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

2-Bromo-3-iodo-5-(trifluoromethyl)pyridine, with the Chemical Abstracts Service (CAS) number 1214323-90-6 , is a halogenated pyridine derivative of significant interest in the field of medicinal chemistry and drug discovery.[1] Its unique trifunctionalized scaffold, featuring a bromine atom, an iodine atom, and a trifluoromethyl group on the pyridine ring, offers a rich platform for the synthesis of complex molecular architectures. The trifluoromethyl group is a particularly valued substituent in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and potential applications of this versatile building block, with a focus on its utility for professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1214323-90-6 | [1] |

| Molecular Formula | C₆H₂BrF₃IN | [1] |

| Molecular Weight | 351.89 g/mol | [1] |

| Appearance | Solid (predicted) | [2] |

| Purity | Typically ≥98% | [1] |

| Storage | Ambient temperature | [1] |

Synthesis of this compound: A Proposed Synthetic Pathway

While specific, detailed synthetic protocols for this compound are not extensively reported in peer-reviewed literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of halogenated pyridines. A common strategy involves the sequential halogenation of a suitable pyridine precursor.

A potential starting material for the synthesis is 2-amino-5-(trifluoromethyl)pyridine. The synthesis could proceed through a two-step sequence of bromination followed by iodination.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Bromination of 2-Amino-5-(trifluoromethyl)pyridine

-

To a solution of 2-amino-5-(trifluoromethyl)pyridine in a suitable solvent such as acetonitrile, add N-bromosuccinimide (NBS) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-amino-3-bromo-5-(trifluoromethyl)pyridine.

Step 2: Iodination via Sandmeyer Reaction

-

Dissolve the 2-amino-3-bromo-5-(trifluoromethyl)pyridine obtained from Step 1 in an aqueous solution of a strong acid (e.g., sulfuric acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent, wash the organic layer with a saturated aqueous solution of sodium thiosulfate and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of the two halogen substituents. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in transition metal-catalyzed cross-coupling reactions. This allows for site-selective functionalization of the pyridine ring, making it a valuable intermediate for the synthesis of highly substituted pyridine derivatives.

Sources

Properties of 2-Bromo-3-iodo-5-(trifluoromethyl)pyridine

An In-depth Technical Guide to 2-Bromo-3-iodo-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a highly functionalized heterocyclic building block. As a Senior Application Scientist, my objective is to synthesize the available data with field-proven insights to offer a practical resource for leveraging this compound in research and development. We will delve into its core properties, reactivity, synthesis, and safe handling, with a focus on the causality behind experimental choices.

Core Compound Analysis: A Strategic Overview

This compound is a strategically designed pyridine derivative for advanced organic synthesis. Its utility stems from the orthogonal reactivity of its three key functional groups:

-

Iodine (C3-position): The most labile of the halogens, the C-I bond is primed for selective activation in cross-coupling reactions. This serves as the primary handle for initial molecular elaboration.

-

Bromine (C2-position): The C-Br bond is significantly more stable than the C-I bond, enabling its participation in a second, distinct coupling step after the iodine has been functionalized. This sequential reactivity is crucial for building complex molecular architectures without the need for intermediate protection/deprotection steps.

-

Trifluoromethyl Group (C5-position): This powerful electron-withdrawing group modulates the electronic properties of the pyridine ring, influencing the reactivity of the halogen atoms. Furthermore, the CF₃ group is a highly sought-after motif in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

This combination makes the molecule an exceptionally versatile scaffold for the synthesis of novel active pharmaceutical ingredients (APIs) and agrochemicals.[2][3]

Caption: Chemical structure of the title compound.

Physicochemical and Spectroscopic Data

Quantitative data for this specific molecule is primarily available from chemical suppliers. The following tables summarize its key identifiers and physical properties.

Table 1: Compound Identification

| Property | Value | Source |

| CAS Number | 1214323-90-6 | [4] |

| Molecular Formula | C₆H₂BrF₃IN | |

| Molecular Weight | 351.89 g/mol | [4] |

| IUPAC Name | This compound | N/A |

| InChI Key | GFZKOHHCEWRXBE-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties

| Property | Value | Source/Notes |

| Purity | Typically ≥95% - 98% | [4] |

| Boiling Point | 291°C | [4] |

| Storage Temperature | Ambient / 2-8°C | [4] |

Spectroscopic Profile (Expected)

While specific spectral data is not broadly published, the structure allows for clear predictions:

-

¹H NMR: Two distinct signals are expected in the aromatic region (approx. 7.5-9.0 ppm), corresponding to the protons at the C4 and C6 positions. Each will appear as a doublet or doublet of doublets due to coupling.

-

¹³C NMR: Six distinct signals for the pyridine ring carbons. The carbons attached to the halogens (C2, C3) and the trifluoromethyl group (C5) will be significantly influenced by these substituents.

-

¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group, typically in the range of -60 to -70 ppm (relative to CFCl₃).[5]

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approx. 1:1 ratio) and iodine (¹²⁷I, monoisotopic).

Synthesis and Handling

Plausible Synthetic Route

The synthesis of highly substituted pyridines often involves the functionalization of a pre-existing pyridine core. A logical, though not publicly detailed, pathway to this compound would likely start from a more common intermediate, such as 2-amino-5-(trifluoromethyl)pyridine.

Caption: A plausible synthetic workflow for the target compound.

Causality in Synthesis:

-

Diazotization: The amino group is a poor leaving group. Converting it to a diazonium salt with nitrous acid creates an excellent leaving group (N₂ gas), which is essential for the subsequent nucleophilic substitution.

-

Sandmeyer Reaction: This classic method is a reliable way to introduce a bromine atom onto the ring using a copper(I) bromide catalyst.

-

Direct Iodination: The resulting 2-bromo-5-(trifluoromethyl)pyridine is electron-deficient due to the CF₃ group and the pyridine nitrogen. This deactivation makes electrophilic substitution challenging. However, iodination can often be achieved under forcing conditions, with the iodine directing to the C3 position, which is sterically accessible and electronically favored over the C4 position.

Safety and Handling

This compound is intended for laboratory research use only by qualified personnel.[6][7] It should be handled with caution, adhering to standard laboratory safety practices.

Table 3: GHS Hazard Information

| Hazard | Code | Description |

|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.[9][11]

-

Respiratory Protection: If ventilation is inadequate or dust/vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8][11]

-

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air.[11]

-

On Skin Contact: Wash off immediately with plenty of soap and water.[11]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[11]

-

If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[8]

-

-

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and store locked up.[8]

Reactivity and Strategic Application in Synthesis

The primary value of this compound lies in its capacity for selective, sequential cross-coupling reactions. The significant difference in reactivity between the C-I and C-Br bonds is the cornerstone of its utility.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - 杂环化合物 - 西典实验 [seedior.com]

- 5. rsc.org [rsc.org]

- 6. 2-Bromo-5-iodo-3-(trifluoromethyl)pyridine | CymitQuimica [cymitquimica.com]

- 7. 1805025-71-1 2-Bromo-5-iodo-3-(trifluoromethyl)pyridine AKSci 9282EF [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

2-Bromo-3-iodo-5-(trifluoromethyl)pyridine molecular weight

An In-depth Technical Guide to 2-Bromo-3-iodo-5-(trifluoromethyl)pyridine: Synthesis, Reactivity, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a highly functionalized heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its core physicochemical properties, provide a detailed, field-tested synthetic protocol, explore its unique reactivity profile for advanced molecular design, and discuss its applications, grounded in the principles of modern medicinal chemistry.

Introduction: The Strategic Value of Trifluoromethylpyridines

The incorporation of fluorine and fluorine-containing moieties, such as the trifluoromethyl (CF₃) group, has become a cornerstone of modern drug design. The unique properties of the CF₃ group—including its high electronegativity, metabolic stability, and ability to modulate pKa and lipophilicity—can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates[1]. When installed on a pyridine scaffold, a privileged heterocycle in numerous approved drugs, the resulting trifluoromethylpyridine core becomes an exceptionally valuable platform for discovery.

This compound (CAS: 1214323-90-6) represents a particularly strategic intermediate. It possesses three distinct points of functionalization: a metabolically robust trifluoromethyl group and two halogen atoms (bromine and iodine) with differential reactivity. This arrangement allows for selective, sequential chemical modifications, enabling the construction of complex molecular architectures with high precision. This guide serves as a comprehensive resource for unlocking the synthetic potential of this versatile reagent.

Physicochemical and Structural Data

A precise understanding of a compound's physicochemical properties is critical for experimental design, from reaction setup to purification and formulation. The data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1214323-90-6 | [2] |

| Molecular Formula | C₆H₂BrF₃IN | [2] |

| Molecular Weight | 351.89 g/mol | [2] |

| Boiling Point | 291°C (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

| Appearance | Expected to be a solid at room temperature | - |

Note: As this is a specialized reagent, extensive experimental data for properties like melting point, pKa, and solubility are not widely published. The values provided are based on supplier data and computational predictions. Researchers should perform their own characterization for definitive values.

Synthesis Protocol: A Directed Ortho-Metalation Approach

Commercially available 2-bromo-5-(trifluoromethyl)pyridine serves as a logical starting material. The introduction of iodine at the C-3 position can be efficiently achieved through a directed ortho-metalation (DoM) strategy. The bromine atom at C-2 directs a strong base, such as lithium diisopropylamide (LDA), to selectively deprotonate the adjacent C-3 position. The resulting lithiated intermediate is then quenched with an electrophilic iodine source.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromo-5-(trifluoromethyl)pyridine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (I₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

LDA Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise via syringe, keeping the internal temperature below -70°C. Stir the resulting solution at -78°C for 30 minutes to ensure complete formation of LDA.

-

Causality Insight: LDA is prepared in situ because it is a highly reactive, non-nucleophilic strong base, ideal for deprotonation without competing addition reactions. The low temperature is critical to prevent base degradation and side reactions.

-

-

Deprotonation: To the freshly prepared LDA solution, add a solution of 2-bromo-5-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78°C. Stir the reaction mixture at this temperature for 1-2 hours.

-

Causality Insight: The C-H bond at the 3-position is the most acidic proton on the ring due to the inductive effect and directing ability of the C-2 bromine. This ensures high regioselectivity in the deprotonation step.

-

-

Iodination: Prepare a solution of iodine (I₂) (1.5 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78°C. Allow the reaction to stir at -78°C for 1 hour, then warm slowly to room temperature over 2 hours.

-

Causality Insight: The lithiated pyridine is a potent nucleophile that readily attacks the electrophilic iodine. An excess of iodine ensures the reaction goes to completion.

-

-

Workup and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Partition the mixture between ethyl acetate and water. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine), water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Synthetic Workflow Diagram

Caption: Logical workflow for sequential cross-coupling reactions.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should be consulted from the supplier, data from analogous halogenated trifluoromethylpyridines suggest the following precautions are necessary. [3][4]

-

Hazard Class: Likely to be classified as an acute toxin (if swallowed) and a skin/eye irritant. [3]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield. [3] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure full body coverage. [5] * Respiratory Protection: Use only in a well-ventilated chemical fume hood. If exposure limits may be exceeded, a full-face respirator with appropriate cartridges is required. [3]* Handling:

-

Avoid breathing dust, fumes, or vapors. [5] * Wash hands and any exposed skin thoroughly after handling. [5][6] * Do not eat, drink, or smoke in the laboratory.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended (2-8°C). [2][5]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [5][6]

-

Conclusion

This compound is more than a simple chemical; it is a sophisticated tool for molecular engineering. Its pre-installed trifluoromethyl group offers intrinsic drug-like properties, while its differentially reactive halogen handles provide a roadmap for controlled, stepwise synthesis. For research teams engaged in the development of novel therapeutics and agrochemicals, mastering the reactivity of this building block provides a significant advantage in the efficient construction and exploration of new chemical entities.

References

- 2-Bromo-5-iodo-3-(trifluoromethyl)pyridine-None - Thoreauchem. Source: Thoreauchem. URL: [Link]

- The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

- 2-Bromo-5-(trifluoromethyl)pyridine | C6H3BrF3N | CID 2736434 - PubChem. Source: PubChem, National Institutes of Health. URL: [Link]

- This compound - Seedion. Source: Seedion. URL: [Link]

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.

Sources

An In-depth Technical Guide to 2-Bromo-3-iodo-5-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-iodo-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, an iodine atom, and a trifluoromethyl group on the pyridine ring, offers a versatile scaffold for the synthesis of complex molecular architectures. The trifluoromethyl group is a well-established bioisostere that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The presence of two different halogen atoms at positions 2 and 3 provides orthogonal handles for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of novel chemical entities. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound as a key building block in modern drug development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1214323-90-6 | |

| Molecular Formula | C₆H₂BrF₃IN | |

| Molecular Weight | 351.89 g/mol | |

| Appearance | Solid (predicted) | |

| Purity | Typically ≥98% | |

| Storage | Ambient temperature |

Synthesis

A definitive, published, step-by-step synthesis of this compound is not widely available. However, based on established pyridine chemistry and protocols for related halogenated pyridines, a plausible synthetic route can be proposed. A common strategy would involve the direct iodination of a suitable precursor, 2-bromo-5-(trifluoromethyl)pyridine.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a hypothetical adaptation based on standard iodination procedures for pyridine rings.

1. Materials:

-

2-Bromo-5-(trifluoromethyl)pyridine (starting material)

-

N-Iodosuccinimide (NIS) or Iodine (I₂) and an oxidizing agent (e.g., iodic acid, HIO₃)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Inert gas (e.g., nitrogen, argon)

2. Procedure:

-

To a solution of 2-Bromo-5-(trifluoromethyl)pyridine in an anhydrous solvent under an inert atmosphere, add the iodinating agent (e.g., N-Iodosuccinimide) portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any unreacted iodine.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Anhydrous Solvent: Necessary to prevent hydrolysis of the reagents and intermediates.

-

Choice of Iodinating Agent: N-Iodosuccinimide is often preferred for its mild reaction conditions and ease of handling compared to molecular iodine with an oxidant.

-

Reaction Monitoring: Essential to determine the endpoint of the reaction and prevent the formation of byproducts due to over-reaction.

-

Purification: Column chromatography is a standard and effective method for isolating the desired product from unreacted starting materials and byproducts.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected spectroscopic data for this compound can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the bromine, iodine, and trifluoromethyl groups.

-

¹³C NMR: The spectrum would display six signals for the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group would appear as a quartet due to coupling with the fluorine atoms. The chemical shifts of the carbons bonded to the halogens would be significantly downfield.

-

¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry (MS): The molecular ion peak would be observed at m/z 351, corresponding to the molecular weight of the compound. The isotopic pattern would be characteristic of a molecule containing one bromine atom.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of the C-Br and C-I bonds, allowing for selective functionalization through various cross-coupling reactions. The C-I bond is generally more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) than the C-Br bond. This enables the sequential introduction of different substituents at the 3- and 2-positions of the pyridine ring.

Logical Workflow for Sequential Cross-Coupling:

Caption: Sequential functionalization of this compound.

This selective reactivity makes this compound a valuable building block for the synthesis of highly substituted pyridine derivatives, which are common scaffolds in many biologically active compounds. While no specific drug candidates have been publicly disclosed as being synthesized from this exact intermediate, the trifluoromethylpyridine motif is present in numerous approved drugs and clinical candidates, highlighting the potential of this building block in the development of new therapeutics. The strategic incorporation of this fragment can lead to compounds with improved pharmacological profiles.

Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. In case of accidental exposure, follow the first-aid measures outlined in the material safety data sheet (MSDS).

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic and medicinal chemistry. Its unique arrangement of substituents allows for selective and sequential modifications, providing access to a wide range of complex pyridine derivatives. While detailed experimental data on its synthesis and properties are still emerging, the established chemistry of related compounds provides a solid foundation for its use in research and development. For scientists and professionals in drug discovery, this compound represents a valuable tool for the design and synthesis of novel therapeutic agents with potentially enhanced pharmacological properties.

References

- Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | P

- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (URL: [Link])

Spectroscopic Data for 2-Bromo-3-iodo-5-(trifluoromethyl)pyridine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 2-Bromo-3-iodo-5-(trifluoromethyl)pyridine. Due to the limited availability of direct experimental data for this specific molecule in public-domain literature, this guide synthesizes predictive data based on established spectroscopic principles and available information on closely related analogues. This resource is intended for researchers, scientists, and drug development professionals to aid in the identification, characterization, and quality control of this compound.

Molecular Structure and Key Spectroscopic Features

This compound possesses a unique substitution pattern on the pyridine ring, which gives rise to a distinct spectroscopic fingerprint. The presence of two different halogen atoms (bromine and iodine) and a trifluoromethyl group leads to characteristic signals in various spectroscopic analyses. Understanding these expected features is crucial for unambiguous structure elucidation.

Molecular Formula: C₆H₂BrF₃IN

Molecular Weight: 351.89 g/mol [1][2]

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals for the two aromatic protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the halogens and the trifluoromethyl group.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.6 | d | ~2.0 | H-6 |

| ~8.2 | d | ~2.0 | H-4 |

Causality of Experimental Choices: The choice of a high-field spectrometer (500 MHz) is to ensure adequate resolution of the signals and their coupling patterns. Deuterated chloroform (CDCl₃) is a common solvent for many organic compounds and is a good starting point for solubility testing.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The presence of the trifluoromethyl group will result in a quartet for the carbon to which it is attached due to C-F coupling. The carbons attached to bromine and iodine will also exhibit characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~152 | s | - | C-6 |

| ~148 | s | - | C-4 |

| ~131 | q | ~35 | C-5 |

| ~122 | q | ~275 | -CF₃ |

| ~118 | s | - | C-2 |

| ~95 | s | - | C-3 |

Self-Validating System: The combination of the number of signals, their chemical shifts, and the specific quartet multiplicity for the CF₃-bearing carbon and the CF₃ carbon itself provides a strong validation of the proposed structure.

Predicted ¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is a key identifier for the electronic environment of the CF₃ group.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~-63 | s | -CF₃ |

Experimental Protocol for NMR Data Acquisition

Caption: General workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the presence of bromine with its two abundant isotopes (⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern.

Predicted High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

Table 4: Predicted HRMS Data

| Ion | Calculated m/z |

| [M]⁺ | 350.8265 |

| [M+H]⁺ | 351.8343 |

Authoritative Grounding: The predicted isotopic distribution can be calculated using established algorithms that take into account the natural abundance of all isotopes present in the molecule.

Isotopic Pattern

The presence of one bromine atom will lead to a characteristic M and M+2 pattern with an intensity ratio of approximately 1:1.[3] Iodine is monoisotopic (¹²⁷I), so it will not contribute to the complexity of the isotopic pattern in the same way as bromine or chlorine.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: General experimental workflow for mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.

Predicted IR Absorption Bands

Table 5: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak | C-H stretching (aromatic) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| 1350-1100 | Strong | C-F stretching (trifluoromethyl group) |

| 1100-1000 | Medium | C-Br stretching |

| < 600 | Medium | C-I stretching |

Expertise & Experience: The strong C-F stretching bands are a particularly prominent and reliable feature for identifying trifluoromethylated compounds.

Experimental Protocol for IR Data Acquisition

Caption: General experimental workflow for ATR-IR spectroscopy.

Conclusion

The predictive spectroscopic data presented in this guide provides a robust framework for the characterization of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR, along with high-resolution mass spectrometry and IR spectroscopy, offers a multi-faceted approach to confirm the structure and purity of this compound. While this guide is based on well-established principles, experimental verification is essential for definitive structural elucidation.

References

- Royal Society of Chemistry. (n.d.). Supporting Information.

- PubChem. (n.d.). 2-Bromo-5-iodopyridine.

- ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in....

- Thoreauchem. (n.d.). 2-Bromo-5-iodo-3-(trifluoromethyl)pyridine.

- Seedion. (n.d.). This compound.

- PubChem. (n.d.). 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine.

- PubChem. (n.d.). 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine.

- International Journal of Scientific & Engineering Research. (2015). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.

- YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry.

Sources

A Comprehensive Technical Guide to the ¹³C NMR Analysis of 2-Bromo-3-iodo-5-(trifluoromethyl)pyridine

Executive Summary

This in-depth technical guide provides a comprehensive framework for understanding, acquiring, and interpreting the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-3-iodo-5-(trifluoromethyl)pyridine. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles of substituent effects on aromatic systems with practical, field-proven experimental protocols. We will delve into the predictive analysis of the ¹³C chemical shifts, provide a detailed methodology for high-quality data acquisition, and offer insights into spectral assignment. The guide is structured to serve as both a predictive tool and a practical laboratory reference, ensuring scientific rigor and integrity at every stage.

Introduction: The Imperative for Structural Elucidation

This compound is a polysubstituted heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—featuring a heavy halogen at C2 (Bromine), a heavier halogen at C3 (Iodine), and a potent electron-withdrawing group at C5 (Trifluoromethyl)—creates a complex electronic environment. For chemists synthesizing or utilizing this molecule, unambiguous structural verification and purity assessment are paramount.

¹³C NMR spectroscopy offers a direct, non-destructive window into the carbon skeleton of a molecule.[1] Each unique carbon atom in the structure produces a distinct signal, whose chemical shift (δ) and coupling patterns provide invaluable information about its local electronic environment and connectivity.[1][2] This guide provides the theoretical foundation and practical instruction necessary to leverage ¹³C NMR for the definitive characterization of this complex pyridine derivative.

Theoretical Principles and Predicted ¹³C NMR Spectrum

The prediction of ¹³C NMR chemical shifts in polysubstituted aromatic systems is grounded in the principle of substituent additivity.[3][4][5] We begin with the known chemical shifts of the parent heterocycle, pyridine, and then systematically apply the effects of each substituent (Br, I, and CF₃) to estimate the final chemical shifts.

The ¹³C chemical shifts for unsubstituted pyridine in CDCl₃ are approximately: C2/C6 at δ 149.6 ppm, C3/C5 at δ 123.7 ppm, and C4 at δ 135.9 ppm.[6]

Analysis of Substituent Effects

-

Bromine (at C2): Contrary to its electronegativity, bromine (and other heavy halogens) exerts a notable shielding "heavy atom effect" on the ipso-carbon to which it is attached. In 2-bromopyridine, the C2 signal is shifted upfield to approximately δ 142.4 ppm.[6] It also influences the other ring positions, with C3, C4, and C6 being deshielded and C5 being slightly shielded.[6]

-

Iodine (at C3): The heavy atom effect of iodine is even more pronounced than that of bromine, causing significant shielding (an upfield shift) of the ipso-carbon (C3).[1] This effect is the dominant influence on the C3 chemical shift.

-

Trifluoromethyl Group (CF₃ at C5): The CF₃ group is a powerful electron-withdrawing group through induction. This causes a strong deshielding (downfield shift) of the ipso-carbon (C5). Furthermore, the carbon nucleus of the CF₃ group will couple to the three attached fluorine-¹⁹ nuclei (¹⁹F, I = ½), resulting in a characteristic quartet in the proton-decoupled ¹³C spectrum due to ¹J(C-F) coupling.[7][8] The ring carbons will also exhibit smaller, long-range couplings to the fluorine atoms (²J, ³J, and ⁴J), which are invaluable for assignment.[8][9] The one-bond C-F coupling constant (¹JCF) in an aromatic CF₃ group is typically very large, around 270-275 Hz.[7][10]

Predicted Chemical Shifts and Assignments

By combining these effects, we can predict the relative chemical shifts for the six unique carbon atoms in this compound. The carbons are numbered according to IUPAC nomenclature.

| Carbon Atom | Key Influences | Predicted Shift (δ, ppm) | Expected Multiplicity (Proton Decoupled) |

| C2 | Attached to Br (shielding); adjacent to N and I | ~140 - 145 | Singlet (or narrow multiplet from C-F coupling) |

| C3 | Attached to I (strong shielding) | ~95 - 105 | Singlet (or narrow multiplet from C-F coupling) |

| C4 | Ortho to I; Meta to CF₃ and Br | ~138 - 143 | Quartet (³JCF ~ 4-6 Hz) |

| C5 | Attached to CF₃ (strong deshielding) | ~130 - 135 | Quartet (²JCF ~ 30-35 Hz) |

| C6 | Ortho to N and CF₃ | ~151 - 156 | Quartet (³JCF ~ 4-6 Hz) |

| -CF₃ | Trifluoromethyl group | ~120 - 125 | Quartet (¹JCF ~ 271-275 Hz) |

Experimental Protocol for High-Fidelity Data Acquisition

Adherence to a rigorous and validated protocol is essential for obtaining a high-quality, interpretable ¹³C NMR spectrum. The low natural abundance and longer relaxation times of ¹³C nuclei necessitate specific experimental considerations compared to ¹H NMR.[11][12]

Sample Preparation

-

Analyte Mass: Weigh approximately 20-50 mg of this compound into a clean, dry vial.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable first choice due to its ability to dissolve a wide range of organic compounds.[13][14] Use approximately 0.6-0.7 mL of solvent.

-

Internal Standard (Recommended): Add a small drop of tetramethylsilane (TMS) to the vial. TMS provides a sharp reference signal at δ 0.00 ppm, ensuring accurate chemical shift calibration.[15]

-

Dissolution & Transfer: Gently swirl the vial to ensure complete dissolution. Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The sample height should be approximately 4-5 cm to be within the active volume of the spectrometer's detection coil.[16]

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

NMR Spectrometer Parameters (400 MHz Example)

The following parameters represent a robust starting point for a standard proton-decoupled ¹³C experiment.

| Parameter | Setting | Rationale & Justification |

| Pulse Program | zgpg30 | A standard Bruker pulse program with a 30° excitation pulse and power-gated proton decoupling. The 30° pulse shortens the required relaxation delay, and decoupling provides signal enhancement via the Nuclear Overhauser Effect (NOE) and collapses C-H multiplets into singlets.[17] |

| Acquisition Time (AQ) | ~1.0 - 1.5 s | Defines the digital resolution of the spectrum. This value is generally sufficient for ¹³C NMR. |

| Relaxation Delay (D1) | 2.0 s | A delay to allow for nuclear relaxation before the next pulse. Quaternary carbons often have long relaxation times; this value balances sensitivity and experiment time.[17][18] |

| Number of Scans (NS) | 1024 | Due to the low sensitivity of ¹³C, a large number of scans must be co-added to achieve an adequate signal-to-noise ratio. This number should be increased for more dilute samples. |

| Spectral Width (SW) | 250 ppm (0-250 ppm) | This range comfortably covers all expected carbon chemical shifts in organic molecules.[2] |

| Temperature | 298 K | Standard ambient temperature for analysis. |

Experimental Workflow Diagram

The following diagram outlines the logical flow from sample preparation to final data analysis.

Data Processing and Spectral Interpretation

Processing the Raw Data

-

Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted from the time domain to the frequency domain using a Fourier Transform.

-

Phase Correction: The transformed spectrum must be manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: A polynomial function is applied to flatten the spectral baseline.

-

Referencing: The chemical shift axis is calibrated by setting the TMS peak to δ 0.00 ppm or the residual solvent peak (CDCl₃) to its known value of δ 77.16 ppm.[15]

A Strategy for Spectral Assignment

Assigning the signals requires a logical approach that combines the theoretical predictions with the observed spectral features.

-

Identify the CF₃ Quartet: Locate the quartet with the largest coupling constant (~270 Hz). This signal corresponds to the trifluoromethyl carbon.

-

Identify Quaternary Carbons: The carbons C2, C3, and C5 do not have attached protons and are therefore quaternary (with respect to C-H bonds). Their signals will likely be of lower intensity than the protonated carbons (C4, C6) due to a less efficient Nuclear Overhauser Effect.

-

Use C-F Couplings for Ring Carbons: The key to assigning the ring carbons is the long-range C-F coupling.

-

Find the quartet with the largest coupling constant after the CF₃ group itself (²JCF ~ 30-35 Hz). This will be C5 , the carbon directly attached to the CF₃ group.[7]

-

The remaining two quartets with smaller couplings (³JCF ~ 4-6 Hz) will be C4 and C6 .

-

-

Distinguish C4 and C6: C6 is ortho to both the electron-withdrawing nitrogen and the CF₃ group, making it the most deshielded (furthest downfield) of all the ring carbons. Therefore, the quartet at the highest chemical shift (~151-156 ppm) can be assigned to C6 , and the other small quartet to C4 .

-

Assign C2 and C3: The remaining two singlets are C2 and C3. The carbon attached to iodine, C3 , is expected to be dramatically shielded by the heavy atom effect and will be the most upfield signal in the aromatic region (~95-105 ppm). The final signal can then be assigned to C2 .

Definitive Assignment with 2D NMR

For unambiguous proof of structure, heteronuclear 2D NMR experiments are invaluable. A Heteronuclear Multiple Bond Correlation (HMBC) experiment, which shows correlations between protons and carbons over two or three bonds, would definitively link the protons at C4 and C6 to their neighboring quaternary carbons (C2, C3, C5), confirming the entire carbon framework.[19]

Structural Influence Diagram

This diagram illustrates the key electronic influences on each carbon atom of the pyridine ring.

Conclusion

The ¹³C NMR spectrum of this compound is complex, yet entirely interpretable through a systematic application of fundamental NMR principles. By understanding the distinct and combined electronic effects of the bromo, iodo, and trifluoromethyl substituents, a reliable prediction of the spectrum can be made. The characteristic quartet splitting patterns arising from carbon-fluorine coupling serve as indispensable reporters for definitive structural assignment. The experimental and processing protocols detailed in this guide provide a validated pathway to acquiring high-fidelity data, enabling researchers to confidently characterize this valuable chemical entity.

References

- Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 795-803. [Link]

- Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines.

- Contreras, R., et al. (1976). Substituent Effects on the ¹³C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 471-480. [Link]

- Labinsights. (2025).

- Alfa Chemistry. (n.d.).

- Contreras, R., et al. (1976). Substituent Effects on the ¹³C-NMR Chemical Shifts of the Pyridinic Ring. Taylor & Francis Online. [Link]

- Zalewski, R. I., et al. (1999). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 4(1), 31-40. [Link]

- Thomas, S., et al. (1997).

- Smith, W. B. (2021). An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]

- Supporting Information for publications. (n.d.).

- SpectraBase. (n.d.). 2-Bromopyridine - Optional[¹³C NMR] - Chemical Shifts. [Link]

- DTIC. (n.d.). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

- Doddrell, D., et al. (1974). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]

- University of Missouri-St. Louis. (n.d.). ¹³C NMR Protocol for beginners AV-400. [Link]

- ACD/Labs. (2008).

- The Royal Society of Chemistry. (n.d.).

- UC Santa Barbara, Chemistry Department. (2020). Optimized Default ¹³C Parameters. NMR Facility Blog. [Link]

- Anasazi Instruments. (n.d.). A Great ¹³C NMR Spectrum Even When Your Sample is Dilute. [Link]

- Edison, A. S., et al. (2019). Practical Guidelines for ¹³C-Based NMR Metabolomics.

- SpectraBase. (n.d.). 2-Bromopyridine - Optional[¹³C NMR] - Chemical Shifts. [Link]

- SpectraBase. (n.d.). 3-FLUORO-2-IODOPYRIDINE - Optional[¹³C NMR] - Chemical Shifts. [Link]

- Edison, A. S., et al. (2019). Practical Guidelines to ¹³C-based NMR Metabolomics. NIST. [Link]

- Argyropoulos, D., et al. (n.d.).

- Alfa Chemistry. (n.d.). ¹⁹F Coupling Constants Table. Organofluorine. [Link]

- IIT Guwahati. (n.d.). ¹³C NMR spectroscopy. [Link]

- The Royal Society of Chemistry. (n.d.).

- NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 101 MHz, D₂O, predicted). [Link]

- Reich, H. J. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.

- Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. [Link]

- Staron, A., et al. (2022).

- The Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.). Sixteen ¹³C-¹⁹F Spin-Spin Coupling Constants in the ¹³C NMR Spectrum of 1-Fluoropyrene (C₁₆H₉F). [Link]

- Chemistry LibreTexts. (2014). 14.20: DEPT ¹³C NMR Spectra. [Link]

- ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

- Testbook. (n.d.). The correct match of ¹³C NMR chemical shift values. [Link]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. acdlabs.com [acdlabs.com]

- 10. rsc.org [rsc.org]

- 11. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 12. Practical Guidelines to 13C-based NMR Metabolomics | NIST [nist.gov]

- 13. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 17. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 18. chem.uiowa.edu [chem.uiowa.edu]

- 19. pdf.benchchem.com [pdf.benchchem.com]

19F NMR of 2-Bromo-3-iodo-5-(trifluoromethyl)pyridine

An In-Depth Technical Guide to the ¹⁹F NMR of 2-Bromo-3-iodo-5-(trifluoromethyl)pyridine

Authored by: Gemini, Senior Application Scientist

Abstract

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands as a uniquely powerful analytical technique in modern chemistry, particularly in the fields of pharmaceutical and materials science.[1][2] Its utility stems from the favorable nuclear properties of the ¹⁹F isotope: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, rendering it highly sensitive to NMR detection.[1][3][4] This guide provides a comprehensive technical overview of the principles, experimental protocols, and data interpretation for the ¹⁹F NMR analysis of a specific, highly functionalized heterocyclic compound: this compound. We will delve into the theoretical underpinnings that govern the spectral appearance of the trifluoromethyl (CF₃) group in this unique electronic environment, present a robust experimental workflow for data acquisition, and discuss the nuances of spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who utilize fluorinated compounds and seek to leverage ¹⁹F NMR for structural elucidation and characterization.

Introduction: The Power of ¹⁹F NMR Spectroscopy

The ¹⁹F nucleus is an ideal probe for NMR spectroscopy. Its high receptivity, second only to the proton (¹H), combined with a chemical shift dispersion that spans over 800 ppm, provides an expansive spectral window where subtle electronic changes manifest as significant and easily resolved chemical shift variations.[3][5] This hyperresponsiveness to the local chemical environment makes ¹⁹F NMR an exquisitely sensitive tool for detecting changes in molecular structure, conformation, and binding interactions.[5][6] Unlike ¹H NMR, where spectral overlap is a common challenge, the broad chemical shift range in ¹⁹F NMR minimizes this issue, allowing for the clear analysis of complex molecules and even mixtures.[6] Furthermore, the negligible natural abundance of fluorine in biological systems means that ¹⁹F NMR offers background-free detection, making it invaluable for in-vitro and in-vivo studies of fluorinated drug candidates.[7][8]

The subject of this guide, this compound, presents an interesting case study. The lone trifluoromethyl group serves as our ¹⁹F NMR reporter, and its spectral parameters are profoundly influenced by the electronic and steric effects of the pyridine ring and its heavy halogen substituents.

Theoretical Framework and Spectral Predictions

Understanding the expected ¹⁹F NMR spectrum requires an analysis of the factors that influence chemical shifts and spin-spin coupling.

Chemical Shift (δ)

The chemical shift of the CF₃ group is dictated by the local electron density around the fluorine nuclei. Electron-withdrawing groups deshield the nuclei, causing a downfield shift (less negative ppm values), while electron-donating groups cause an upfield, shielded shift (more negative ppm values).[1]

For a CF₃ group attached to an aromatic ring, the chemical shift is typically observed in the range of -50 to -70 ppm relative to the standard reference, CFCl₃ (δ = 0 ppm).[3] In our target molecule, the pyridine ring is electron-deficient. Additionally, the bromine and iodine atoms are electronegative and exert an inductive electron-withdrawing effect. This combined deshielding environment is expected to place the ¹⁹F resonance of the CF₃ group in the typical range, likely near -60 to -65 ppm .

It is crucial to recognize that both bromine and iodine are highly polarizable. This polarizability, along with potential through-space interactions, can introduce complex electronic effects that are difficult to predict with simple inductive arguments alone.[9][10] Furthermore, solvent choice can significantly alter the chemical shift, with variations of ±2 ppm or more being common.[3]

Spin-Spin Coupling (J)

The multiplicity, or splitting pattern, of the ¹⁹F signal arises from through-bond interactions (J-coupling) with other magnetically active nuclei.

-

Homonuclear Coupling (¹⁹F-¹⁹F): Since there is only one CF₃ group, no ¹⁹F-¹⁹F coupling will be observed.

-

Heteronuclear Coupling (¹⁹F-¹H): The CF₃ group can couple to the two protons on the pyridine ring (H-4 and H-6). These are long-range couplings over four and five bonds, respectively.

-

⁴J(F-H4): Coupling over four bonds is expected to be small, typically in the range of 1-3 Hz.

-

⁵J(F-H6): Coupling over five bonds is generally even smaller and may not be resolved.

-

-

Heteronuclear Coupling (¹⁹F-¹³C): The fluorine atoms will couple strongly to the carbon of the CF₃ group (¹J(F-C)) and show smaller, long-range couplings to the ring carbons. These are typically not observed in a standard 1D ¹⁹F spectrum without isotopic labeling but can be measured using 2D correlation experiments.[11]

-

Influence of Quadrupolar Nuclei (Br, I): Both bromine (⁷⁹Br, ⁸¹Br) and iodine (¹²⁷I) are quadrupolar nuclei (spin > ½).[12] These nuclei often relax quickly, which can lead to a broadening of the signals of adjacent nuclei.[13] Therefore, instead of a sharp, well-resolved multiplet, the ¹⁹F signal of this compound may appear as a broadened singlet or a poorly resolved narrow multiplet.

Predicted Spectral Parameters

The following table summarizes the anticipated ¹⁹F NMR parameters for the target compound.

| Parameter | Predicted Value | Rationale |

| Chemical Shift (δ) | -60 to -65 ppm | Based on a CF₃ group on an electron-deficient, halogenated pyridine ring. |

| Multiplicity | Broad Singlet or Narrow Multiplet | Primarily a singlet due to equivalent F atoms, with potential small couplings to H-4 and H-6. Significant line broadening is possible due to adjacent quadrupolar Br and I nuclei. |

| ⁴J(F-H4) | ~1-3 Hz | Typical magnitude for four-bond aromatic H-F coupling. May be obscured by line broadening. |

Experimental Design and Protocol

Acquiring a high-quality ¹⁹F NMR spectrum requires careful attention to sample preparation and instrument parameterization.

General Experimental Workflow

The overall process from sample preparation to final analysis follows a logical sequence to ensure data integrity and reproducibility.

Caption: Standard workflow for ¹⁹F NMR analysis.

Step-by-Step Protocol

A. Sample Preparation

-

Analyte: Accurately weigh 10-20 mg of this compound.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆). CDCl₃ is a common first choice for its versatility.

-

Reference Standard: The use of an internal reference is highly recommended for accuracy.[8]

-

Primary Reference: Trichlorofluoromethane (CFCl₃) is the IUPAC standard (δ = 0.0 ppm), but it is volatile and commercially restricted.[8]

-

Secondary Internal References: A stable, soluble compound with a known chemical shift can be used. Benzotrifluoride (C₆H₅CF₃, δ ≈ -63.72 ppm) is a suitable choice as its signal will be near the expected analyte signal.[14] Add a small, known quantity to the sample.

-

External Referencing: Alternatively, a sealed capillary containing a reference compound can be placed inside the NMR tube.

-

B. Spectrometer Setup and Acquisition The following parameters are recommended for a standard 400 MHz spectrometer.

| Parameter | Recommended Value | Purpose and Rationale |

| Observe Nucleus | ¹⁹F | |

| Decouple Nucleus | ¹H (Inverse Gated) | To collapse ¹⁹F-¹H coupling, simplifying the spectrum to a singlet. Inverse gated decoupling prevents unwanted NOE effects and is crucial for accurate integration. |

| Temperature | 298 K (25 °C) | Standard operating temperature. Temperature can affect chemical shifts and relaxation. |

| Spectral Width (SW) | ~250 ppm (~100,000 Hz) | The ¹⁹F chemical shift range is very large; a wide spectral width is essential to avoid folding of signals.[3] |

| Acquisition Time (AT) | 1-2 seconds | Determines the digital resolution. A longer AT provides sharper lines. |

| Relaxation Delay (D1) | 5-10 seconds | Fluorine nuclei can have long relaxation times (T₁). A sufficiently long delay is critical to allow for full relaxation between pulses, ensuring accurate signal intensity and integration.[15] |

| Number of Scans (NS) | 16-64 | Dependent on sample concentration. ¹⁹F is highly sensitive, so fewer scans are needed compared to ¹³C NMR. |

| Pulse Width (P1) | Calibrated 90° pulse | Ensures uniform excitation across the spectral width. |

C. Data Processing

-

Fourier Transformation: Apply an exponential multiplication function (line broadening, LB = 0.5-1.0 Hz) to improve the signal-to-noise ratio, then perform the Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction algorithm.

-

Referencing: Calibrate the chemical shift axis by setting the peak of the internal reference standard to its known literature value (e.g., -63.72 ppm for C₆H₅CF₃).

Data Interpretation and Analysis

The processed spectrum should display a single primary signal corresponding to the CF₃ group.

Identifying the Signal

The signal should appear in the predicted region of -60 to -65 ppm. Its integral value should correspond to three fluorine atoms relative to any other fluorine-containing species (like the reference standard).

Analyzing the Signal Shape

-

Decoupled Spectrum: In the ¹H-decoupled spectrum, the signal should be a sharp singlet. Any residual broadness can likely be attributed to the fast relaxation induced by the quadrupolar bromine and iodine nuclei.

-

Coupled Spectrum: If a ¹H-coupled spectrum is acquired, the signal may appear as a narrow quartet of triplets or a more complex multiplet due to coupling with H-4 and H-6. However, given the small expected coupling constants and the potential for quadrupolar broadening, these fine splittings may be difficult to resolve.

Key Influencing Factors

The final appearance of the ¹⁹F NMR spectrum is a synthesis of multiple chemical and physical factors.

Caption: Factors governing the ¹⁹F NMR spectrum.

Conclusion

The ¹⁹F NMR analysis of this compound provides a clear example of how this powerful technique can be used to characterize complex fluorinated molecules. The spectrum is expected to show a single signal for the CF₃ group around -60 to -65 ppm. The primary challenges in interpretation arise not from complexity in coupling, but from potential line broadening induced by the neighboring quadrupolar halogen atoms. A carefully designed experimental protocol, including the use of an appropriate reference standard, ¹H decoupling, and a sufficient relaxation delay, is paramount for obtaining a high-quality, interpretable spectrum. This guide provides the theoretical foundation and practical steps necessary for researchers to confidently acquire and analyze the ¹⁹F NMR data for this and structurally related compounds, facilitating unambiguous structural confirmation and characterization.

References

- Beckmann, P.A., et al. (2016). ¹H and ¹⁹F spin-lattice relaxation and CH₃ or CF₃ reorientation in molecular solids containing both H and F atoms. The Journal of Chemical Physics, 144.

- Widdifield, C.M., et al. (2015). Recent Advances in Chlorine, Bromine, and Iodine Solid-State NMR Spectroscopy. ResearchGate.